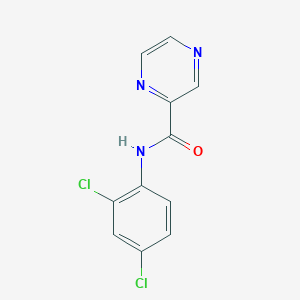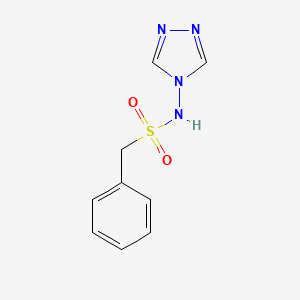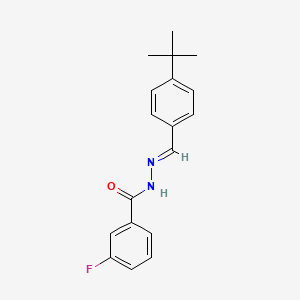
N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide is a compound that has garnered attention in various scientific studies due to its unique chemical structure and potential applications in different fields of chemistry and materials science. The compound's structure includes a pyrazinecarboxamide moiety combined with a dichlorophenyl group, which imparts distinct physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves cyclocondensation reactions, ring opening of anhydrides, and decarboxylation processes. For example, efficient synthesis methods under ultrasound irradiation have been applied for creating structurally related pyrazole carboxylates, showcasing the diversity in synthetic approaches for compounds with similar structural frameworks (Machado et al., 2011).
Molecular Structure Analysis
Compounds closely related to N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide exhibit planar structures, with significant interactions including hydrogen bonds and π–π stacking, which contribute to their stability and self-assembly capabilities. For instance, studies on N,2-Dibromo-6-chloro derivatives highlight the role of molecular geometry in determining the compounds' physical and chemical behaviors (Khazaei et al., 2015).
Chemical Reactions and Properties
Reactivity studies reveal that N-heterocyclic carbene intermediates play a crucial role in forming pyrazine carboxamides, indicating the compound's potential for chemical transformations and synthesis of complex molecules (Naredla et al., 2013).
Physical Properties Analysis
The physical properties of related compounds, such as their crystal structures and interaction patterns, shed light on the stability, solubility, and material properties of N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide. Extensive hydrogen bonding and π–π interactions are crucial for the self-assembly and material characteristics of these compounds (Eshtiagh-Hosseini et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's electronic structure, as seen in derivatives of pyrazinecarboxamide. Studies involving density functional theory (DFT) provide insights into the electron distribution, molecular orbitals, and potential reactivity of these compounds (Sasan et al., 2008).
Applications De Recherche Scientifique
Antimycobacterial and Antifungal Activities
N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide and its analogues have demonstrated significant antimycobacterial and antifungal activities. For instance, specific compounds within this chemical class have shown high activity against Mycobacterium tuberculosis and various fungal strains, such as Trichophyton mentagrophytes. These compounds have also been studied for their potential to inhibit photosynthetic electron transport (PET) in spinach chloroplasts (Doležal et al., 2010).
Molecular Structure and Synthesis
The structural properties of N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide derivatives have been extensively researched. For example, the study of the molecular structure of various analogues, including their bonding patterns and crystal structures, provides insights into their potential applications in various fields (Kant et al., 2012).
Antimicrobial Properties
Several pyrazine derivatives, including those related to N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide, have shown promising antimicrobial properties. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential in addressing various infectious diseases (Sharshira & Hamada, 2012).
Binding to DNA and Potential in SNP Detection
N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide and related compounds have shown unique binding properties to DNA, particularly in recognizing thymine bases opposite abasic sites in DNA duplexes. This property is leveraged in fluorescence detection of single-nucleotide polymorphisms (SNPs) in PCR amplification products, highlighting its potential in genetic research and diagnostics (Zhao et al., 2006).
Cytotoxicity and Medicinal Applications
The cytotoxicity and medicinal applications of N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide derivatives have been a subject of study. For instance, certain derivatives have been shown to possess significant in vitro activity against Mycobacterium tuberculosis while exhibiting decreased cytotoxicity, making them potential candidates for therapeutic applications (Zítko et al., 2013).
Synthesis and Chemical Modifications
Research has been conducted on the synthesis of N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide and its analogues, exploring various synthetic routes and chemical modifications. This includes studies on how different chemical groups affect the properties and potential applications of these compounds (Seltzman et al., 2002).
Polymer Applications
N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide derivatives have also found applications in the synthesis of polymers. Studies have focused on incorporating these compounds into polyamides and polyimides, enhancing their properties for various industrial applications (Kim et al., 2016).
Optoelectronic Properties
The optoelectronic properties of pyrazine derivatives, including those related to N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide, have been explored for potential applications in light-emitting devices. This research includes the synthesis and study of their structural and electronic properties, contributing to advancements in electronic materials (Zhao et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-1-2-9(8(13)5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRPLWMNFQBWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5563401 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)
![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)
![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)



![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)